lithium;2-hexoxyoxane
Description
The compound "2-hexoxyoxane" (CID 102718), with the molecular formula C₁₁H₂₂O₂, is a cyclic ether derivative structurally characterized by a tetrahydropyran (oxane) ring substituted with a hexyloxy group at the 2-position . Its SMILES notation is CCCCCCOC1CCCCO1, and its InChIKey is LMUWFXQGRIPPJK-UHFFFAOYSA-N .
Properties
CAS No. |
51732-23-1 |
|---|---|
Molecular Formula |
C11H21LiO2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
lithium;2-hexoxyoxane |
InChI |
InChI=1S/C11H21O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,1-10H2;/q-1;+1 |
InChI Key |
GQQPWSJTCLBIEL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-hexoxyoxane typically involves the reaction of lithium with 2-hexoxyoxane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-hexoxyoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.
Substitution: this compound can participate in substitution reactions where the hexoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide, while reduction could produce lithium hydride or other lithium-based compounds.
Scientific Research Applications
Lithium;2-hexoxyoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: Utilized in the production of advanced materials, including batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium;2-hexoxyoxane involves its interaction with specific molecular targets and pathways. In biological systems, it may affect neurotransmitter levels and signaling pathways, leading to its therapeutic effects. The compound’s ability to modulate these pathways is thought to be related to its interaction with enzymes and receptors involved in neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Solvent Performance: 2-Hexoxyoxane vs. 2-Methyloxolane (2-MeOx) and Hexane
2-Hexoxyoxane shares functional similarities with 2-methyloxolane (2-MeOx) , a sustainable solvent proposed as a hexane alternative. Both are cyclic ethers, but 2-MeOx has a smaller methyl-substituted oxolane (tetrahydrofuran analog) structure. Key comparisons include:
2-MeOx demonstrates superior solvent efficiency for lipid extraction compared to hexane, with reduced toxicity . While 2-hexoxyoxane’s solvent performance is undocumented, its larger hydrophobic hexyl chain may enhance lipid solubility but reduce volatility compared to 2-MeOx.
Structural Analogs: Cyclic Ethers
However, THF’s smaller size grants higher volatility and broader use in polymer chemistry.
Lithium-Containing Compounds: Lithium Oxalate
While 2-hexoxyoxane is neutral, lithium oxalate (Li₂C₂O₄) is an inorganic salt with distinct properties and applications:
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